Superior COX-2 Inhibitory Potency Compared to Ketorolac and Bromfenac in Human Recombinant Enzyme Assays
In a direct head-to-head comparison using a human recombinant COX-2 enzyme assay, amfenac demonstrated significantly greater potency as a COX-2 inhibitor than either ketorolac or bromfenac [1]. This study, which also included in vivo pharmacokinetic analysis in human patients, concluded that amfenac is the most potent COX-2 inhibitor among the tested ophthalmic NSAIDs [1].
| Evidence Dimension | In vitro COX-2 inhibitory potency |
|---|---|
| Target Compound Data | Amfenac: Most potent COX-2 inhibitor (specific IC50 values for this comparison were derived from a functional assay, not reported as numeric IC50s in the abstract but stated as the most potent) |
| Comparator Or Baseline | Ketorolac and Bromfenac |
| Quantified Difference | Amfenac > Bromfenac > Ketorolac for COX-2 inhibition potency |
| Conditions | Human recombinant COX-2 enzyme assay; part of a combined in vivo PK/in vitro PD study in patients undergoing cataract surgery (2007) |
Why This Matters
This data directly informs selection for in vitro or in vivo studies where selective and potent COX-2 inhibition is the primary experimental endpoint, as amfenac offers a distinct potency advantage over its clinically used counterparts.
- [1] Walters T, Raizman M, Ernest P, Gayton J, Lehmann R. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. Journal of Cataract & Refractive Surgery. 2007;33(9):1539-1545. View Source
